molecular formula C19H17N5O2 B11005000 N-(1H-benzimidazol-6-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide

N-(1H-benzimidazol-6-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide

Cat. No.: B11005000
M. Wt: 347.4 g/mol
InChI Key: SBSDMBOEWJQGJO-UHFFFAOYSA-N
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Description

N-(1H-benzimidazol-6-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide is a complex organic compound that features both benzimidazole and quinazolinone moieties These structures are known for their biological activities and are often found in pharmaceutical compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-6-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole and quinazolinone intermediates. These intermediates are then coupled through a series of reactions involving amide bond formation.

  • Preparation of Benzimidazole Intermediate

      Starting Material: o-phenylenediamine

      Reagents: Formic acid or other suitable formylating agents

      Conditions: Reflux in an acidic medium

  • Preparation of Quinazolinone Intermediate

      Starting Material: Anthranilic acid

      Reagents: Isocyanates or other suitable reagents

      Conditions: Heating under reflux

  • Coupling Reaction

      Reagents: Coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide)

      Conditions: Room temperature to moderate heating

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzimidazol-6-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide can undergo various chemical reactions, including:

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide

      Conditions: Mild to moderate heating

      Products: Oxidized derivatives of the benzimidazole or quinazolinone rings

  • Reduction

      Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride

      Products: Reduced forms of the benzimidazole or quinazolinone rings

  • Substitution

      Reagents: Halogenating agents or nucleophiles

      Conditions: Varies depending on the reagent

      Products: Substituted derivatives on the benzimidazole or quinazolinone rings

Scientific Research Applications

  • Chemistry

    • Used as a building block for the synthesis of more complex molecules.
    • Studied for its unique chemical properties and reactivity.
  • Biology

    • Investigated for its potential as a bioactive compound.
    • Studied for its interactions with biological macromolecules.
  • Medicine

    • Explored for its potential therapeutic effects.
    • Investigated as a lead compound for drug development.
  • Industry

    • Potential applications in the development of new materials.
    • Studied for its stability and reactivity in various industrial processes.

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-6-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide is not fully understood, but it is believed to involve interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure suggests it could act as an inhibitor or modulator of these targets, affecting their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzimidazole Derivatives

    • Known for their antimicrobial and antiviral activities.
    • Examples: Albendazole, Mebendazole
  • Quinazolinone Derivatives

    • Known for their anticancer and anti-inflammatory activities.
    • Examples: Erlotinib, Gefitinib

Uniqueness

N-(1H-benzimidazol-6-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide is unique due to its combination of benzimidazole and quinazolinone moieties

Properties

Molecular Formula

C19H17N5O2

Molecular Weight

347.4 g/mol

IUPAC Name

N-(3H-benzimidazol-5-yl)-4-(4-oxoquinazolin-3-yl)butanamide

InChI

InChI=1S/C19H17N5O2/c25-18(23-13-7-8-16-17(10-13)21-11-20-16)6-3-9-24-12-22-15-5-2-1-4-14(15)19(24)26/h1-2,4-5,7-8,10-12H,3,6,9H2,(H,20,21)(H,23,25)

InChI Key

SBSDMBOEWJQGJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCCC(=O)NC3=CC4=C(C=C3)N=CN4

Origin of Product

United States

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